Home > Products > Screening Compounds P78087 > Monohydroxy Netupitant D6
Monohydroxy Netupitant D6 -

Monohydroxy Netupitant D6

Catalog Number: EVT-1533711
CAS Number:
Molecular Formula: C30H26D6F6N4O2
Molecular Weight: 600.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monohydroxy Netupitant-d6 is labelled Monohydroxy Netupitant (M547510) which is a derivative of Netupitant (N390950). Netupitant (N390950) is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist. Netupitant (N390950) is achiral and orally active.
Classification

Monohydroxy Netupitant D6 falls under the classification of pharmaceutical compounds, specifically as a metabolite of a neurokinin-1 receptor antagonist. Its primary application lies within the realm of pharmacological research, particularly in studies focused on drug metabolism and efficacy.

Synthesis Analysis

Methods

The synthesis of Monohydroxy Netupitant D6 involves several chemical reactions that typically include the introduction of deuterium into the Monohydroxy Netupitant structure. This can be achieved through various isotopic labeling techniques, often utilizing deuterated solvents or reagents during the synthesis process.

Technical Details

The synthesis may start from commercially available Monohydroxy Netupitant, where specific hydrogen atoms are replaced with deuterium atoms. This process can involve:

  • Hydrogenation reactions using deuterated hydrogen gas.
  • Exchange reactions where hydrogen atoms in functional groups are substituted with deuterium.

These methods ensure that the resultant compound retains similar biological activity while allowing for enhanced tracking in metabolic studies due to the distinct mass difference between hydrogen and deuterium.

Molecular Structure Analysis

Structure

Data

The molecular weight of Monohydroxy Netupitant D6 is slightly increased due to the presence of deuterium. Specific structural data would typically be provided through spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the incorporation of deuterium and the integrity of the compound's structure.

Chemical Reactions Analysis

Reactions

Monohydroxy Netupitant D6 may participate in various chemical reactions similar to other metabolites of Netupitant. These reactions can include:

  • Oxidation: Further oxidation could lead to different metabolites that may have varying pharmacological properties.
  • Conjugation: The compound may undergo conjugation with glucuronic acid or sulfate, which are common pathways for drug metabolism.

Technical Details

The reactions involving Monohydroxy Netupitant D6 are typically studied under controlled laboratory conditions to evaluate their kinetics and mechanisms. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to monitor these reactions.

Mechanism of Action

Process

Monohydroxy Netupitant D6 acts primarily through its interaction with neurokinin-1 receptors. As a metabolite, it may retain some degree of receptor affinity, contributing to its pharmacological effects.

Data

Studies indicate that neurokinin-1 receptor antagonists like Monohydroxy Netupitant D6 help mitigate nausea and vomiting by blocking substance P from binding to its receptors in the central nervous system. This mechanism is critical in understanding how modifications to drug structures can influence their efficacy and safety profiles.

Physical and Chemical Properties Analysis

Physical Properties

Monohydroxy Netupitant D6 is expected to exhibit physical properties similar to those of its parent compound, including solubility characteristics and melting point ranges that facilitate its use in laboratory settings.

Chemical Properties

The chemical properties include stability under various pH conditions, reactivity towards nucleophiles or electrophiles, and potential for hydrolysis or oxidation. These properties are crucial for predicting behavior in biological systems.

Relevant Data or Analyses

Comprehensive analyses using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into thermal stability and phase transitions, which are essential for formulating stable pharmaceutical products.

Applications

Monohydroxy Netupitant D6 has significant applications in scientific research:

  • Pharmacokinetics: It serves as a valuable tool for studying drug metabolism and disposition.
  • Drug Development: Understanding how modifications affect efficacy can guide future drug design.
  • Clinical Research: It aids in evaluating the safety profiles of new formulations involving neurokinin-1 receptor antagonists.
Introduction to Monohydroxy Netupitant D6

Definition and Nomenclature of Monohydroxy Netupitant D6

Monohydroxy Netupitant D6 (Chemical Name: 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide) is a selectively deuterated variant of monohydroxy netupitant, a pharmacologically active oxidative metabolite of the antiemetic drug netupitant. Its molecular formula is C₃₀H₂₆D₆F₆N₄O₂, with a molecular weight of 600.63 g/mol, reflecting the replacement of six hydrogen atoms with deuterium at the two methyl groups adjacent to the carbonyl moiety [6] [8].

Systematic Nomenclature and Structural Features:

  • IUPAC Name: 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide
  • CAS Registry Number: 2070015-07-3 (distinct from the non-deuterated metabolite CAS 910808-12-7)
  • Key Synonyms: N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6; Netupitant metabolite Monohydroxy Netupitant D6
  • Deuteration Sites: Two symmetric methyl groups (CD₃) attached to the propanamide backbone, creating a +6 Da mass shift relative to the native metabolite [5] [6] [8].

Table 1: Nomenclature and Chemical Identifiers

Nomenclature TypeDesignation
IUPAC Name2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide
CAS Number2070015-07-3
Molecular FormulaC₃₀H₂₆D₆F₆N₄O₂
Key SynonymsNetupitant-d6 metabolite; Monohydroxy Netupitant-d6; Benzeneacetamide-d6 derivative

Role as a Stable Isotope-Labeled Compound in Pharmaceutical Research

The strategic deuteration in Monohydroxy Netupitant D6 creates a nearly identical chemical behavior to its non-deuterated counterpart while introducing a distinct mass spectrometric signature. This allows it to serve as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, compensating for variability during sample preparation and analysis. When spiked into biological samples (plasma, urine, tissues) prior to processing, it co-elutes chromatographically with the endogenous analyte but is differentiated by its higher mass fragment ions, enabling highly accurate quantification [5] [6].

Primary Research Applications:

  • Metabolic Pathway Elucidation: As a tracer in human ADME (Absorption, Distribution, Metabolism, Excretion) studies, the deuterated standard helps distinguish administered drug-related material from endogenous compounds. This enables precise tracking of netupitant's biotransformation pathways, particularly the role of CYP3A4-mediated oxidation that generates monohydroxy netupitant as a major pharmacologically active metabolite [3] [10].
  • High-Sensitivity Bioanalysis: In regulated bioanalytical method development, Monohydroxy Netupitant D6 is essential for achieving the stringent sensitivity requirements for metabolite quantification in clinical trials. It enables detection limits in the picogram-per-milliliter range, crucial for characterizing the pharmacokinetic profile of netupitant and its metabolites during multiple-dose chemotherapy cycles where drug accumulation may occur [5] [8].

  • Drug-Drug Interaction Studies: The deuterated standard provides assay robustness when quantifying monohydroxy netupitant in complex matrices containing co-administered drugs (e.g., ketoconazole, rifampicin). This is critical because netupitant is both a substrate and moderate inhibitor of CYP3A4, creating potential pharmacokinetic interactions that must be precisely quantified [3] [10].

Table 2: Impact of Deuteration on Analytical and Metabolic Properties

PropertyNative MetaboliteMonohydroxy Netupitant D6Functional Significance
Molecular Mass594.59 Da600.63 Da+6 Da shift enables MS discrimination
Chromatographic RetentionPolarity-dependentNearly identical (<0.1 min variation)Co-elution minimizes matrix effects
Metabolic StabilitySusceptible to CYP-mediated oxidationDeuteration may alter metabolic kineticsAllows differentiation of administered vs. formed metabolite
Fragmentation PatternCharacteristic MS/MS ionsAnalogous ions with +3 m/z when containing deuteriumsFacilitates selective reaction monitoring

Pharmacological Context: Relationship to Netupitant (NK1 Receptor Antagonist)

Monohydroxy Netupitant D6 derives pharmacological significance from its parent compound, netupitant—a high-affinity, selective antagonist of the neurokinin-1 (NK₁) receptor. Netupitant competitively inhibits substance P binding in the central nervous system, particularly in the nucleus tractus solitarius and area postrema (vomiting center). This blockade prevents the emetic signal cascade triggered by chemotherapy agents, especially during the delayed phase (24-120 hours post-treatment) where substance P plays a dominant role [1] [7] [10].

Metabolic Activation and Pharmacological Contribution:

  • Biotransformation Pathway: Netupitant undergoes extensive hepatic metabolism primarily via CYP3A4, generating several oxidative metabolites including monohydroxy netupitant (M3). This metabolite retains significant NK₁ receptor binding affinity (pKi > 8.0), contributing to the overall antiemetic efficacy of the administered drug [3] [10].
  • Pharmacokinetic Profile: Unlike netupitant's prolonged half-life (~90 hours), monohydroxy netupitant exhibits different kinetic behavior. Quantification using the deuterated standard reveals its formation kinetics, peak concentrations, and elimination half-life, which are critical for understanding the duration of antiemetic coverage during chemotherapy cycles [3] [10].
  • Receptor Occupancy Dynamics: PET studies with radiolabeled NK₁ ligands demonstrate that netupitant achieves >90% brain receptor occupancy. As an active metabolite, monohydroxy netupitant likely contributes to sustained occupancy, potentially explaining the prolonged efficacy of netupitant-containing regimens against delayed chemotherapy-induced nausea and vomiting (CINV) [1] [7].

Table 3: Key Compounds in the NK1 Receptor Antagonist Class

Compound NameChemical RelationshipPrimary Pharmacological RoleReceptor Affinity (NK1 Ki)
NetupitantParent drugHigh-affinity NK1 antagonist0.95 nM
Monohydroxy NetupitantMajor oxidative metaboliteContributes to antiemetic efficacyNot fully characterized (active metabolite)
AprepitantStructurally distinct NK1 antagonistFirst-generation antiemetic0.1-1.0 nM
FosaprepitantAprepitant prodrugRapidly converts to aprepitantEquivalent to aprepitant
RolapitantStructurally distinct antagonistUltra-long half-life (180 hours) antagonist0.66 nM

The precise quantification enabled by Monohydroxy Netupitant D6 has revealed that this metabolite achieves circulating concentrations up to 40% of the parent drug, with a similar unbound fraction due to comparable plasma protein binding (>97%). This confirms its contribution to the overall pharmacological effect of netupitant-containing therapies, particularly in multi-day CINV protection protocols where metabolite accumulation occurs [3] [10].

Properties

Product Name

Monohydroxy Netupitant D6

Molecular Formula

C30H26D6F6N4O2

Molecular Weight

600.63

Synonyms

Monohydroxy Netupitant-d6; N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.